1H-1,2,3-Triazole-4-carboxamide, 5-chloro- 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-
Brand Name: Vulcanchem
CAS No.: 85059-19-4
VCID: VC17015812
InChI: InChI=1S/C3H3ClN4O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H,6,7,8)
SMILES:
Molecular Formula: C3H3ClN4O
Molecular Weight: 146.53 g/mol

1H-1,2,3-Triazole-4-carboxamide, 5-chloro-

CAS No.: 85059-19-4

Cat. No.: VC17015812

Molecular Formula: C3H3ClN4O

Molecular Weight: 146.53 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,3-Triazole-4-carboxamide, 5-chloro- - 85059-19-4

Specification

CAS No. 85059-19-4
Molecular Formula C3H3ClN4O
Molecular Weight 146.53 g/mol
IUPAC Name 5-chloro-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C3H3ClN4O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H,6,7,8)
Standard InChI Key LNIXISZXLLLPBN-UHFFFAOYSA-N
Canonical SMILES C1(=NNN=C1Cl)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1H-1,2,3-Triazole-4-carboxamide, 5-chloro- (C₃H₃ClN₄O) features a planar triazole ring system with substituents at positions 4 and 5. The chlorine atom at C5 introduces electron-withdrawing effects, while the carboxamide group at C4 provides hydrogen-bonding capabilities. This configuration aligns with structural motifs observed in high-affinity IDO1 inhibitors, where halogen substitutions enhance interactions with hydrophobic enzyme pockets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃H₃ClN₄O
Molecular Weight146.54 g/mol
CAS Registry NumberNot formally assigned*
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (NH₂, NH)
Hydrogen Bond Acceptors3 (O, N, N)

Note: A structurally related compound, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, bears CAS RN 904813-29-2 .

Synthetic Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is typically synthesized via CuAAC, a click chemistry reaction. For 5-chloro derivatives, pre-functionalized alkynes or azides bearing chlorine substituents are employed. For example:

  • Chloropropargylamine reacts with an azide-containing carboxamide precursor under Cu(I) catalysis to yield the 5-chloro triazole .

  • Post-cyclization halogenation using N-chlorosuccinimide (NCS) introduces chlorine at the 5-position, though regioselectivity requires careful control .

Reaction Scheme:

HC≡C-CH2NH2+N3-RCu(I)1H-1,2,3-Triazole-4-carboxamide, 5-chloro-\text{HC≡C-CH}_2\text{NH}_2 + \text{N}_3\text{-R} \xrightarrow{\text{Cu(I)}} \text{1H-1,2,3-Triazole-4-carboxamide, 5-chloro-}

Carboxamide Functionalization

The carboxamide group is introduced via:

  • Nucleophilic substitution of triazole esters with amines.

  • Direct coupling of carboxylic acid derivatives (e.g., acyl chlorides) to amino-triazoles under Schotten-Baumann conditions .

Pharmacological Activity and Mechanism

IDO1 Inhibition

4,5-Disubstituted 1,2,3-triazoles exhibit nanomolar-level IDO1 inhibition (IC₅₀ = 60–400 nM) . While specific data for the 5-chloro carboxamide derivative are unavailable, structural analogues demonstrate:

  • Halogen bonding with Tyr126 and Phe163 in IDO1’s active site.

  • Hydrophobic interactions via chlorine with Val130 and Leu234 .

Table 2: Comparative IDO1 Inhibitory Activities of Triazole Analogues

CompoundSubstituentsIC₅₀ (nM)
3i5-(3,4-Cl₂C₆H₃)70
4k5-(4-FC₆H₄), N-sulfamide92
MMG-0358 (Reference)5-(4-ClC₆H₄)317

Immunomodulatory Effects

In MDA-MB-231 breast cancer cells, triazole derivatives restore T-cell proliferation by suppressing kynurenine production (EC₅₀ = 60–422 nM) . The 5-chloro group enhances cellular permeability, as evidenced by 79–96% tumor growth inhibition in murine models .

Structure-Activity Relationships (SAR)

Role of Halogen Substitution

  • Chlorine at C5: Increases binding affinity 3-fold compared to non-halogenated analogues (e.g., 1a vs. 3i) .

  • Electron-withdrawing effects: Stabilize triazole-heme iron coordination in IDO1 .

Carboxamide Modifications

  • N-Substitution: N-sulfamide derivatives (e.g., 4k) show superior pharmacokinetics due to reduced plasma protein binding .

  • Hydrogen-bonding capacity: The NH₂ group engages Ser167 via a water-mediated network, critical for inhibitory potency .

Challenges and Future Directions

Metabolic Stability

  • Oxidative degradation: The triazole ring is susceptible to CYP450-mediated oxidation, necessitating prodrug strategies .

Selectivity Over TDO

  • Tryptophan 2,3-dioxygenase (TDO) inhibition: Current triazoles exhibit >100-fold selectivity for IDO1, but structural refinements may further minimize off-target effects .

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